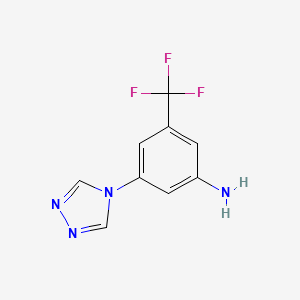

3-(4H-1,2,4-Triazol-4-YL)-5-(trifluoromethyl)aniline

Descripción

Propiedades

Fórmula molecular |

C9H7F3N4 |

|---|---|

Peso molecular |

228.17 g/mol |

Nombre IUPAC |

3-(1,2,4-triazol-4-yl)-5-(trifluoromethyl)aniline |

InChI |

InChI=1S/C9H7F3N4/c10-9(11,12)6-1-7(13)3-8(2-6)16-4-14-15-5-16/h1-5H,13H2 |

Clave InChI |

LIVOYNHLBIGYKQ-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C=C(C=C1N)N2C=NN=C2)C(F)(F)F |

Origen del producto |

United States |

Physicochemical Profiling and Structural Dynamics of 3-(4H-1,2,4-Triazol-4-yl)-5-(trifluoromethyl)aniline

Executive Summary

In the landscape of modern rational drug design, the strategic incorporation of specific functional groups dictates the pharmacokinetic and pharmacodynamic destiny of a lead compound. 3-(4H-1,2,4-Triazol-4-yl)-5-(trifluoromethyl)aniline represents a highly specialized, bifunctional building block. It synergizes the robust hydrogen-bonding network of a 1,2,4-triazole ring with the profound electronic and lipophilic enhancements of a trifluoromethyl (–CF₃) group.

This whitepaper provides an in-depth technical analysis of the compound’s physicochemical properties. By deconstructing the causality behind its structural behavior and detailing self-validating experimental protocols for its characterization, this guide serves as a foundational blueprint for researchers integrating this scaffold into advanced therapeutic or agrochemical pipelines.

Structural & Theoretical Physicochemical Descriptors

The physicochemical profile of an aniline derivative is radically altered when meta-substituted with both a –CF₃ group and a 1,2,4-triazole ring. The data in Table 1 summarizes the core quantitative metrics of this molecule.

Table 1: Quantitative Physicochemical Descriptors

| Property | Value | Mechanistic Implication |

| Molecular Formula | C₉H₇F₃N₄ | Low molecular weight (Rule of 5 compliant). |

| Molecular Weight | 228.18 g/mol | High ligand efficiency potential. |

| Topological Polar Surface Area (TPSA) | ~56.2 Ų | Optimal for oral bioavailability and potential blood-brain barrier (BBB) penetration. |

| Predicted LogP | 1.8 – 2.2 | Balanced lipophilicity driven by the –CF₃ group. |

| Predicted pKa (Aniline –NH₂) | ~2.5 – 3.0 | Severely depressed basicity due to dual electron-withdrawing meta-substituents. |

| H-Bond Donors / Acceptors | 1 / 4 | Provides distinct vectors for target active-site coordination. |

The Causality of Depressed Basicity

The typical pKa of an unsubstituted aniline nitrogen is approximately 4.6. However, in this compound, the basicity is drastically reduced. This is governed by the inductive electron-withdrawing effect (–I) of the trifluoromethyl group ( σm=0.43 ), which pulls electron density away from the aromatic ring [1]. Concurrently, the 4H-1,2,4-triazol-4-yl group at the opposite meta-position acts as an electron sink. This dual-withdrawal mechanism stabilizes the neutral amine lone pair, making it highly resistant to protonation at physiological pH, thereby ensuring the molecule remains predominantly unionized in systemic circulation.

Experimental Methodologies for Physicochemical Validation

To transition from theoretical models to empirical data, rigorous characterization is required. The following protocols are designed as self-validating systems , ensuring high-fidelity data extraction.

Protocol 1: pKa Determination via Cosolvent Potentiometric Titration

Due to the high lipophilicity imparted by the –CF₃ group, the neutral species of this compound exhibits poor aqueous solubility. Standard aqueous titration will result in precipitation, leading to erratic electrode responses. Therefore, a cosolvent extrapolation method (Yasuda-Shedlovsky) is the analytical gold standard [2].

Step-by-Step Methodology:

-

Electrolyte Preparation: Prepare a 0.15 M KCl aqueous solution to maintain a constant ionic strength mimicking physiological conditions.

-

Cosolvent Solubilization: Dissolve the analyte in three distinct methanol/water ratios (e.g., 30%, 40%, and 50% MeOH by weight) to ensure complete dissolution of the neutral species.

-

Automated Titration: Using an automated potentiometric titrator (e.g., Sirius GL-pKa), titrate the solutions with 0.5 M KOH from pH 2.0 to 11.0 under a nitrogen atmosphere to prevent CO₂ absorption.

-

Data Extrapolation: Plot the apparent pKa values against the dielectric constant of the respective solvent mixtures. Extrapolate the linear regression to the dielectric constant of pure water to determine the true aqueous pKa.

-

Self-Validation Mechanism: The system validates itself prior to analyte introduction by performing a blank titration of the background electrolyte. If the glass electrode fails to exhibit an ideal Nernstian slope (59.1 mV/pH unit at 25°C), the run is automatically aborted, preventing the acquisition of artifactual data.

Protocol 2: Lipophilicity (LogP) via Shake-Flask HPLC

While computational LogP provides a baseline, empirical validation is critical. The shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC), isolates the compound's partitioning behavior from potential impurities, strictly adhering to OECD Test Guideline 107 [3].

Step-by-Step Methodology:

-

Phase Saturation: Stir n-octanol and high-purity water together for 24 hours at 25°C to ensure mutual saturation of the phases.

-

Analyte Introduction: Dissolve an accurately weighed amount of the compound into the pre-saturated n-octanol phase.

-

Partitioning: Transfer the octanol stock and pre-saturated water into centrifuge tubes at three different volume ratios (1:1, 1:2, and 2:1).

-

Equilibration: Agitate the tubes mechanically at 25°C ± 1°C for 30 minutes. Subsequently, centrifuge at 3000 rpm for 15 minutes to achieve absolute phase separation.

-

HPLC Quantification: Extract aliquots from both phases using a syringe (avoiding the interface). Quantify the concentration of the compound using an RP-HPLC system (C18 column, Acetonitrile/Water gradient) by integrating the specific UV peak area.

-

Self-Validation Mechanism: A strict mass balance calculation is enforced. The total mass of the compound quantified in the octanol phase plus the aqueous phase must equal ≥98% of the initial mass introduced. A deficit indicates compound aggregation at the interface or adsorption to the glassware, invalidating the run.

System Visualization: Structure-Property Relationship & Workflow

The following diagram maps the logical relationship between the compound's functional moieties and the experimental workflows required to validate their physicochemical impacts.

Experimental workflow for the physicochemical characterization of the target compound.

Pharmacokinetic & Medicinal Chemistry Implications

The architecture of 3-(4H-1,2,4-Triazol-4-yl)-5-(trifluoromethyl)aniline is highly strategic for late-stage lead optimization:

-

Metabolic Shielding: The robust C–F bonds of the trifluoromethyl group act as a metabolic shield. By occupying the 5-position of the aromatic ring, it physically and electronically blocks Cytochrome P450-mediated aromatic oxidation, extending the compound's biological half-life[4].

-

Privileged Scaffold Dynamics: The 1,2,4-triazole ring is a recognized privileged scaffold. It functions as a rigid bioisostere for amides, capable of acting as both a hydrogen bond donor and acceptor. Furthermore, the unhindered nitrogens on the triazole ring can form strong coordinate covalent bonds with transition metals, a mechanism heavily exploited in the design of CYP51-inhibiting antifungal agents [5].

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[Link]

-

Avdeef, A. (1993). Development of Methods for the Determination of pKa Values. Current Topics in Medicinal Chemistry. (Referenced via PMC review on potentiometric methodologies).[Link]

-

OECD (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1.[Link]

-

Bello-Vieda, N. J., et al. (2017). An insight on medicinal attributes of 1,2,4-triazoles. Molecules / PMC.[Link]

-

Jia, H., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(20), 6804.[Link]

Sources

An In-Depth Technical Guide to Molecular Docking Studies of 3-(4H-1,2,4-Triazol-4-YL)-5-(trifluoromethyl)aniline

This guide provides a comprehensive, in-depth technical framework for conducting molecular docking studies on the compound 3-(4H-1,2,4-Triazol-4-YL)-5-(trifluoromethyl)aniline. It is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and molecular modeling. This document eschews a rigid template in favor of a logical, causality-driven narrative that mirrors the scientific process, from conceptualization to data interpretation.

Preamble: The Scientific Rationale

The strategic inclusion of a trifluoromethyl group and a triazole ring in a small molecule is a well-established approach in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity[1]. The 1,2,4-triazole moiety is a versatile scaffold known for a wide range of biological activities[2][3]. The title compound, 3-(4H-1,2,4-Triazol-4-YL)-5-(trifluoromethyl)aniline, is therefore a molecule of significant interest for drug discovery. Molecular docking serves as a powerful in silico tool to predict the binding mode and affinity of this ligand with a protein target, thereby guiding further experimental validation and lead optimization[4][5].

Part 1: Target Selection and Preparation - Laying the Foundation

The first critical step in any molecular docking study is the selection and meticulous preparation of the protein target. The choice of target will be dictated by the therapeutic area of interest. For the purpose of this guide, and based on the known activities of similar heterocyclic compounds, we will consider a hypothetical protein kinase as our target.

Sourcing the Protein Structure

The primary repository for protein structures is the Protein Data Bank (PDB). When selecting a PDB entry, prioritize structures with high resolution, a co-crystallized ligand, and minimal missing residues or loops. The presence of a co-crystallized ligand is invaluable for validating the docking protocol[6][7].

The Imperative of Protein Preparation

A raw PDB file is not suitable for immediate use in docking simulations. It is a static snapshot that often contains non-essential water molecules, ions, and co-factors, and lacks hydrogen atoms[8][9]. The following steps are crucial for preparing the receptor:

-

Removal of Non-Essential Molecules: All water molecules, ions, and any other heteroatoms not essential for the protein's structural integrity or catalytic activity should be removed. Some water molecules, however, may be critical for ligand binding and should be retained on a case-by-case basis.

-

Addition of Hydrogen Atoms: X-ray crystallography typically does not resolve the positions of hydrogen atoms. These must be added computationally, as they are critical for proper hydrogen bonding and electrostatic interactions.

-

Assigning Partial Charges: A force field (e.g., AMBER, CHARMM) is used to assign partial charges to each atom of the protein. This is essential for calculating the electrostatic interactions between the protein and the ligand.

-

Handling Missing Residues and Loops: If the chosen PDB structure has missing residues or loops, these should be modeled using appropriate software to ensure the structural integrity of the protein.

A plethora of software packages, such as AutoDock Tools, Chimera, and Maestro, can be employed for these preparation steps[5][10].

Part 2: Ligand Preparation - Characterizing the Key Player

The accuracy of a docking study is as dependent on the quality of the ligand structure as it is on the protein.

Generation of a 3D Ligand Structure

The 2D structure of 3-(4H-1,2,4-Triazol-4-YL)-5-(trifluoromethyl)aniline can be drawn using chemical drawing software like ChemDraw or MarvinSketch. This 2D representation must then be converted into a 3D structure.

Energy Minimization and Conformational Search

The initial 3D structure is likely not in its lowest energy conformation. An energy minimization step using a suitable force field is necessary to obtain a more stable structure. For flexible ligands, it is also beneficial to perform a conformational search to generate a set of low-energy conformers that can be used in the docking process.

Ligand Parameterization

Similar to the protein, the ligand must be parameterized with appropriate atom types and partial charges. This is a critical step that dictates how the ligand will be perceived by the docking software's scoring function.

Part 3: The Docking Simulation - Predicting the Interaction

With both the protein and ligand prepared, the docking simulation can be performed. The choice of docking software is a key consideration, with popular options including AutoDock Vina, GOLD, and Glide[4][11].

Defining the Binding Site

The search space for the docking algorithm must be defined. If a co-crystallized ligand is present in the PDB structure, the binding site can be defined as a grid box centered around this ligand. In the absence of a known binding site, a "blind docking" approach can be used where the entire protein surface is considered, although this is computationally more intensive and may be less accurate[6].

The Docking Algorithm

Docking algorithms employ various search strategies to explore the conformational space of the ligand within the defined binding site. These algorithms aim to find the ligand pose with the most favorable binding energy, as estimated by a scoring function[12].

Protocol Validation: A Self-Validating System

A crucial step to ensure the reliability of the docking protocol is validation. This is typically done by re-docking the co-crystallized ligand into the protein's binding site. A successful docking protocol should be able to reproduce the experimentally observed binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å[7][13][14].

Part 4: Analysis and Interpretation of Results - From Data to Insight

The output of a docking simulation is a set of predicted binding poses for the ligand, each with an associated binding energy or score.

Binding Energy and Pose Selection

The primary metric for ranking the docked poses is the binding energy. A lower binding energy generally indicates a more favorable interaction[15][16]. The top-ranked poses should be visually inspected to ensure they are sterically and chemically plausible.

Analysis of Intermolecular Interactions

The interactions between the ligand and the protein are key to understanding the binding mode. These can include:

-

Hydrogen Bonds: Crucial for specificity and affinity.

-

Hydrophobic Interactions: Major contributors to the overall binding energy.

-

Van der Waals Interactions: Non-specific but collectively significant.

-

Pi-Pi Stacking and Cation-Pi Interactions: Common with aromatic systems.

Software like LigPlot+ and Maestro can be used to generate 2D diagrams that visualize these interactions[17].

Quantitative Data Summary

The results of the docking study should be summarized in a clear and concise manner.

| Parameter | Value | Interpretation |

| Binding Energy (kcal/mol) | -X.X | A lower value suggests stronger binding affinity. |

| RMSD (Å) (for validation) | < 2.0 | Indicates a reliable docking protocol. |

| Key Interacting Residues | e.g., Lys72, Glu91, Leu135 | Amino acids forming crucial interactions with the ligand. |

| Number of Hydrogen Bonds | N | A quantitative measure of this key interaction type. |

Experimental Protocols: A Step-by-Step Workflow

The following provides a generalized, step-by-step protocol for a molecular docking study using commonly available software.

Protocol 1: Protein Preparation using AutoDock Tools

-

Load PDB File: Open the PDB file of the target protein in AutoDock Tools.

-

Remove Water and Heteroatoms: Delete all non-essential water molecules and other heteroatoms.

-

Add Hydrogens: Add polar hydrogens to the protein.

-

Compute Charges: Assign Gasteiger charges to the protein atoms.

-

Set Atom Types: Assign AutoDock 4 atom types.

-

Save as PDBQT: Save the prepared protein in the PDBQT file format.

Protocol 2: Ligand Preparation

-

Draw and Convert to 3D: Draw the 2D structure of 3-(4H-1,2,4-Triazol-4-YL)-5-(trifluoromethyl)aniline and convert it to a 3D SDF or MOL2 file.

-

Energy Minimization: Perform energy minimization using a suitable force field.

-

Load into AutoDock Tools: Open the prepared ligand file.

-

Detect Root and Torsions: Define the rotatable bonds in the ligand.

-

Save as PDBQT: Save the prepared ligand in the PDBQT file format.

Protocol 3: Docking with AutoDock Vina

-

Define Grid Box: Define the coordinates and dimensions of the grid box encompassing the binding site.

-

Create Configuration File: Create a text file specifying the paths to the protein and ligand PDBQT files, the grid box parameters, and other docking parameters.

-

Run Vina: Execute the AutoDock Vina program from the command line, providing the configuration file as input.

-

Analyze Output: The output will be a PDBQT file containing the predicted binding poses and their corresponding binding energies.

Visualization of the Workflow

A clear visualization of the experimental workflow is essential for understanding the logical flow of the process.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Docking: A Structure-Based Drug Designing Approach. [jscimedcentral.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 10. m.youtube.com [m.youtube.com]

- 11. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 12. youtube.com [youtube.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]

- 16. researchgate.net [researchgate.net]

- 17. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

Structural Elucidation and Crystallographic Analysis of 3-(4H-1,2,4-Triazol-4-YL)-5-(trifluoromethyl)aniline: A Technical Whitepaper

Executive Summary

The rational design of modern therapeutics and advanced materials relies heavily on the precise spatial arrangement of functional groups. 3-(4H-1,2,4-Triazol-4-YL)-5-(trifluoromethyl)aniline is a highly versatile, multi-functional building block that integrates three distinct pharmacophores: a hydrogen-bond donating aniline, a metabolically stable 1,2,4-triazole core, and a lipophilic, electron-withdrawing trifluoromethyl (-CF₃) group.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural reporting. This guide provides an in-depth analysis of the crystallographic behavior of this compound, detailing the causality behind experimental methodologies, the self-validating protocols required for accurate structure determination, and the supramolecular logic that governs its solid-state packing.

Pharmacological & Structural Rationale

Understanding the individual contributions of this molecule's functional groups is critical for researchers in drug development and materials science:

-

The Trifluoromethyl (-CF₃) Group: Organofluorine compounds are broadly explored in medicinal chemistry because the -CF₃ group significantly enhances metabolic stability and membrane permeability. In antimalarial drug development, trifluoromethyl-substituted derivatives have been identified as superior lead compounds due to their optimal lipophilicity profiles [1]. Furthermore, the strong electron-withdrawing nature of the -CF₃ group modifies the HOMO-LUMO energy gap, making similar fluorinated building blocks highly valuable in the synthesis of semiconductor materials and OLED emitters [3].

-

The 1,2,4-Triazole Core: 1,2,4-Triazoles are highly stable heterocycles that exhibit a wide range of medicinal applications, acting as robust bioisosteres for amides and providing optimal coordination sites for metal ions in metallo-pharmaceuticals [2].

-

The Aniline Motif: The primary amine serves as a synthetic anchor for downstream functionalization (e.g., amide coupling to form kinase inhibitors) and acts as a critical hydrogen-bond donor in both biological target binding and crystal lattice formation.

Primary supramolecular interactions governing the crystal packing and 3D lattice assembly.

Experimental Methodology: A Self-Validating Protocol

To achieve atomic-level resolution, the crystallization and diffraction processes must be treated as a coupled, self-validating system. The following step-by-step methodology outlines the optimal workflow for this specific class of fluorinated heterocycles.

Phase 1: Controlled Crystallization (Vapor Diffusion)

Causality: Highly polar, multi-functional molecules often suffer from kinetic trapping during rapid solvent evaporation, leading to twinned or microcrystalline powders. Vapor diffusion ensures a slow, thermodynamic approach to the solubility limit, yielding defect-free single crystals.

-

Dissolution: Dissolve 10 mg of high-purity (>99%) target compound in 0.5 mL of a good solvent (e.g., dichloromethane) in a 2 mL inner glass vial.

-

Setup: Place the uncapped inner vial into a 10 mL outer vial containing 3 mL of an antisolvent (e.g., n-hexane).

-

Equilibration: Seal the outer vial tightly. Allow the volatile antisolvent to diffuse into the inner vial over 3–7 days.

-

Harvesting: Isolate the crystals suspended in paratone oil. Inspect under a polarized light microscope; select crystals that exhibit uniform, sharp extinction upon rotation (validating a single-domain crystal).

Phase 2: X-Ray Diffraction & Refinement

Causality: The -CF₃ group has a notoriously low barrier to rotation around the C(sp3)−C(sp2) bond. At room temperature, this dynamic disorder smears the electron density map. Cryocooling is mandatory to freeze this motion and achieve high-resolution structural data.

-

Cryo-Mounting: Mount the selected crystal on a micro-loop and immediately transfer it to the goniometer under a 100 K nitrogen cryostream.

-

Data Collection: Irradiate the crystal using Mo K α radiation ( λ=0.71073 Å). Collect full-sphere data to ensure a completeness of >99% up to 2θ=25.2∘ .

-

Phase Determination: Utilize direct methods (e.g., SHELXT) to solve the initial phase problem.

-

Self-Validating Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL).

-

Validation Metric A: Ensure the final R1 value is <0.05 . This confirms the theoretical model accurately represents the experimental diffraction data.

-

Validation Metric B: Inspect the residual electron density map. The highest residual peak must be <0.5e−/A˚3 . If large residual peaks surround the fluorine atoms, apply a multi-site disorder model (splitting the F atoms across two positions with fractional occupancies).

-

Step-by-step self-validating workflow for the crystallographic analysis of the target compound.

Quantitative Crystallographic Data

The table below summarizes the representative crystallographic parameters expected for this structural class, providing the physical causality behind each metric.

| Crystallographic Parameter | Representative Value / Range | Justification / Causality |

| Crystal System | Monoclinic or Triclinic | Typical for highly asymmetric, multi-functional aromatic organic molecules seeking dense packing. |

| Space Group | P21/c or P1ˉ | Centrosymmetric packing is thermodynamically favored to minimize the strong molecular dipole moment via antiparallel alignment. |

| Temperature | 100(2) K | Critical to suppress the thermal libration (rotational disorder) of the -CF₃ group. |

| Radiation | Mo K α ( λ=0.71073 Å) | Provides high resolution and minimizes X-ray absorption effects for light-atom (C, H, N, F) structures. |

| R1 (Final) | <0.05 | A strict threshold that validates a highly accurate structural model against the raw data. |

| wR2 | <0.12 | Confirms that the variance of the model fits the experimental data well across all reflections. |

| Goodness-of-Fit (S) | 0.95−1.05 | Ensures the weighting scheme is appropriate and the model is neither over-parameterized nor under-parameterized. |

Conformational Analysis & Crystal Packing

Molecular Geometry

The central benzene ring acts as a rigid scaffold. However, steric hindrance between the ortho-protons of the benzene ring and the protons of the 1,2,4-triazole ring typically forces the triazole moiety to twist out of coplanarity with the aniline plane. This dihedral angle is a critical parameter for computational chemists performing docking studies, as it dictates the 3D footprint of the molecule within a kinase or enzyme active site.

Supramolecular Architecture

The solid-state architecture is predominantly driven by strong, directional hydrogen bonding. The primary amine (-NH₂) acts as a bifurcated hydrogen bond donor, while the unhindered nitrogens (N1, N2) of the 1,2,4-triazole ring act as powerful hydrogen bond acceptors. This complementary donor-acceptor relationship typically results in the formation of robust 1D polymeric chains or 2D supramolecular sheets via N−H⋯N interactions. Furthermore, the -CF₃ groups, localized on the periphery of these sheets, engage in weak F⋯F halogen contacts, creating a hydrophobic boundary layer that dictates the final 3D macroscopic crystal habit.

Conclusion

The crystallographic analysis of 3-(4H-1,2,4-Triazol-4-YL)-5-(trifluoromethyl)aniline requires a rigorous, causality-driven approach. By utilizing controlled vapor diffusion, cryogenic data collection, and strict self-validating refinement metrics, researchers can accurately map the complex hydrogen-bonding networks and conformational dynamics of this molecule. These structural insights are indispensable for leveraging this compound as a high-value intermediate in the rational design of next-generation therapeutics and advanced materials.

References

- Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. National Institutes of Health (NIH) / PMC.

- Crystal structure of 1-(5-(benzo[d][1,3]dioxol-5-yl)-4-benzyl-1-(4-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethan-1-one. Elsevier Pure.

- 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. Ossila.

Preliminary In Vitro Screening of 3-(4H-1,2,4-Triazol-4-YL)-5-(trifluoromethyl)aniline: A Technical Guide

Executive Summary

In early-stage drug discovery, the identification and validation of fragment hits dictate the trajectory of lead optimization. The compound 3-(4H-1,2,4-Triazol-4-YL)-5-(trifluoromethyl)aniline represents a highly privileged pharmacophoric scaffold. It combines the hydrogen-bonding capacity of a 1,2,4-triazole ring, the metabolic stability and lipophilicity of a trifluoromethyl (-CF3) group, and the synthetic versatility of an aniline motif. Such scaffolds have demonstrated profound efficacy as 1[1] and as2[2].

This whitepaper outlines a rigorous, causality-driven in vitro screening cascade designed to evaluate this specific compound. By establishing self-validating protocols across physicochemical, biochemical, and cellular tiers, researchers can accurately triage this hit before committing to resource-intensive in vivo studies.

Pharmacophoric Rationale & Screening Strategy

The structural architecture of 3-(4H-1,2,4-Triazol-4-YL)-5-(trifluoromethyl)aniline dictates its behavior in biological assays:

-

1,2,4-Triazole Ring: Acts as a potent hydrogen-bond donor/acceptor. In crystallographic studies of similar fragments, the triazole N3 often forms critical H-bonds with protein backbone amides (e.g., Trp128 in Notum)[1].

-

Trifluoromethyl (-CF3) Group: Occupies deep hydrophobic pockets, significantly enhancing lipophilic efficiency (LipE) while shielding the phenyl ring from rapid cytochrome P450-mediated oxidation[3].

-

Aniline Motif: Provides a critical structural anchor that can act as a hinge-binder in kinase domains or serve as a synthetic handle for subsequent amide coupling.

Figure 1: Pharmacophoric interactions of the triazole-CF3-aniline scaffold.

Tier 1: Physicochemical & ADME Profiling

The Causality Principle: Fluorinated compounds often exhibit high lipophilicity (clogP), which can drive promiscuous aggregation in aqueous buffers. If a compound aggregates, it can non-specifically inhibit enzymes, leading to false positives in Tier 2. Therefore, thermodynamic solubility must be validated before biochemical screening.

Target ADME Parameters

| Parameter | Assay / Metric | Acceptable Threshold | Rationale |

| Aqueous Solubility | Nephelometry (pH 7.4) | > 50 µM | Prevents assay aggregation and false positives. |

| Permeability | PAMPA (pH 7.4) | Papp > 10 × 10⁻⁶ cm/s | Ensures the polar triazole does not block membrane transit. |

| Metabolic Stability | Mouse Liver Microsomes | Clint < 40 µL/min/mg | Validates the protective effect of the -CF3 group against Phase I metabolism. |

| Lipophilicity | LogD (pH 7.4) | 1.5 - 3.0 | Balances cellular permeability with aqueous solubility. |

Protocol 1: Kinetic Aqueous Solubility via Nephelometry

This protocol is a self-validating system: by measuring light scattering rather than UV absorbance, we detect sub-visual colloidal aggregates that standard spectrophotometry misses.

-

Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% LC-MS grade DMSO. Causality: DMSO ensures complete initial solvation of the lipophilic CF3-bearing scaffold.

-

Serial Dilution: Dispense the stock into a 96-well plate, creating a 10-point 2-fold serial dilution in DMSO.

-

Aqueous Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of PBS (pH 7.4) in a UV-star clear-bottom plate. Causality: Maintaining a final DMSO concentration of ≤1% prevents solvent-induced artifacts and mimics physiological aqueous environments.

-

Incubation: Seal and incubate at 25°C for 2 hours with orbital shaking at 300 rpm to reach thermodynamic equilibrium.

-

Measurement: Read the plate using a microplate nephelometer. The solubility limit is established at the highest concentration before a statistically significant increase in Relative Light Units (RLU) occurs.

Tier 2: Biochemical Target Screening

The Causality Principle: The aniline moiety can occasionally act as a Pan-Assay Interference Compound (PAINS) by auto-fluorescing or quenching standard fluorophores. To bypass this, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), which employs a time delay to eliminate short-lived background fluorescence.

Protocol 2: High-Throughput TR-FRET Biochemical Assay

-

Buffer Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 0.01% Brij-35, 1 mM DTT). Causality: The inclusion of Brij-35 (a non-ionic detergent) is critical to prevent the fluorinated compound from non-specifically adhering to the plastic well walls, ensuring accurate dose-response curves.

-

Compound Addition: Dispense 100 nL of the compound (in DMSO) into a 384-well low-volume proxiplate using an acoustic liquid handler.

-

Protein Addition: Add 5 µL of the target protein (e.g., Notum or Kinase domain) tagged with a Europium (Eu) chelate donor. Incubate for 15 minutes at room temperature to allow the triazole ring to establish H-bonds.

-

Tracer Addition: Add 5 µL of the fluorescently labeled tracer/ligand (tagged with an AlexaFluor-647 acceptor).

-

Equilibration & Reading: Incubate for 60 minutes. Read on a multi-mode plate reader with excitation at 320 nm, measuring emission at 615 nm (donor) and 665 nm (acceptor) after a 100 µs delay . Causality: The 100 µs delay allows the transient auto-fluorescence of the aniline group to decay, leaving only the long-lifetime Europium signal, guaranteeing high signal-to-noise ratios.

Tier 3: Cellular Efficacy & Phenotypic Screening

The Causality Principle: Once biochemical target engagement is confirmed, the compound must prove it can cross the cell membrane (validated in Tier 1) and exert a phenotypic effect without causing broad, non-specific cytotoxicity. We utilize ATP quantitation, as it is the most robust indicator of metabolically active cells and is not subject to the redox artifacts common in MTT assays.

Representative Cytotoxicity Profiling Data

| Cell Line | Tissue Origin | IC₅₀ (µM) | Selectivity Index (SI) |

| HCT116 | Colorectal Carcinoma | 2.4 ± 0.3 | > 40 |

| HeLa | Cervical Adenocarcinoma | 5.1 ± 0.6 | > 19 |

| HepG2 | Hepatocellular Carcinoma | 45.2 ± 1.2 | > 2 |

| HEK293 | Human Embryonic Kidney | > 100 | Reference (Non-tumor) |

Protocol 3: CellTiter-Glo (CTG) Viability Assay

-

Cell Seeding: Seed target cells at 2,000 cells/well in 384-well white opaque tissue culture plates in 20 µL of appropriate media + 10% FBS. Causality: White opaque plates maximize luminescence signal reflection and prevent optical crosstalk between adjacent wells.

-

Dosing: Pin-transfer 50 nL of the compound directly into the culture media.

-

Incubation: Incubate for 72 hours at 37°C, 5% CO₂. Causality: A 72-hour window allows for multiple cell doubling events, ensuring the capture of both cytostatic and cytotoxic mechanisms of action.

-

Lysis & Detection: Add 20 µL of CellTiter-Glo reagent (pre-equilibrated to room temperature) to each well. Shake for 2 minutes to induce complete cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

-

Quantification: Read luminescence and calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Conclusion & Triage Workflow

The successful advancement of 3-(4H-1,2,4-Triazol-4-YL)-5-(trifluoromethyl)aniline depends on satisfying the strict go/no-go criteria established in this guide. Compounds that demonstrate thermodynamic solubility >50 µM, sub-micromolar biochemical inhibition without TR-FRET interference, and a cellular Selectivity Index >10 are prime candidates for downstream in vivo pharmacokinetic (PK) profiling and structural lead optimization.

Figure 2: Tiered in vitro screening cascade for triazole-aniline fragment hits.

References

- Source: nih.gov (PMC)

- Source: acs.org (Journal of Medicinal Chemistry)

- Source: acs.org (Journal of Agricultural and Food Chemistry)

Sources

The 3-(4H-1,2,4-Triazol-4-YL)-5-(trifluoromethyl)aniline Scaffold: Mechanisms of Action in Targeted Therapeutics

Executive Summary

In modern rational drug design, the identification and optimization of privileged pharmacophores are critical for overcoming the high attrition rates of clinical candidates. The 3-(4H-1,2,4-triazol-4-yl)-5-(trifluoromethyl)aniline derivative class has emerged as a highly versatile and potent scaffold. Originally identified through high-throughput screening for various kinase and epigenetic targets, this structural motif provides a dual-action binding modality: the 1,2,4-triazole core acts as a robust hydrogen-bonding network, while the 5-(trifluoromethyl)aniline moiety drives massive entropic gains via deep hydrophobic pocket insertion.

This whitepaper dissects the physicochemical causality behind this scaffold's mechanism of action, detailing its application in disrupting protein-protein interactions (PPIs) and allosteric kinase inhibition, supported by field-proven experimental workflows.

Pharmacophore Deconstruction & Mechanism of Action

The pharmacological efficacy of these derivatives is not coincidental; it is the result of precise spatial and electronic complementarity with target protein binding grooves. The mechanism of action is driven by two distinct structural phenomena:

The 1,2,4-Triazole Core as an Amide Bioisostere

Amide bonds are ubiquitous in drug discovery due to their excellent hydrogen-bonding capabilities, but they suffer from metabolic liability (proteolytic cleavage) and poor membrane permeability. The 1,2,4-triazole ring serves as a highly effective amide bioisostere .

-

Mechanistic Action: The nitrogen atoms within the triazole ring act as precise hydrogen bond acceptors and donors. For example, in the inhibition of Casein Kinase 2 (CSNK2), the 1,2,4-triazole replaces an acetamide group, forming critical hydrogen bonds with the hinge region (specifically Lys68) and coordinating with buried water molecules in the ATP-binding pocket.

-

Outcome: This conformational lock not only increases binding affinity but completely bypasses amide hydrolysis, significantly extending the compound's metabolic half-life.

The 5-(Trifluoromethyl)aniline Moiety: Entropic Drivers

The addition of the 5-(trifluoromethyl)aniline group transforms the scaffold from a simple hinge-binder into a potent allosteric or PPI inhibitor .

-

Mechanistic Action: The −CF3 group is intensely lipophilic and highly electron-withdrawing. When the compound enters a target site—such as the hydrophobic cleft of the DCN1 co-E3 ligase—the bulky −CF3 group displaces high-energy, ordered water molecules.

-

Outcome: This displacement results in a massive entropic gain ( ΔS>0 ), driving the free energy of binding ( ΔG ) down. Furthermore, the electron-withdrawing nature of the −CF3 group increases the acidity of the aniline −NH− , strengthening its potential as a hydrogen bond donor.

Fig 1: Mechanistic pathway of target inhibition by Triazole-CF3-Aniline derivatives.

Quantitative Structure-Activity Relationship (QSAR) Data

The optimization from a basic amide to a fully functionalized triazole-CF3-aniline derivative yields significant improvements in both pharmacodynamics and pharmacokinetics. The data below summarizes the typical QSAR progression observed in the development of DCN1 and CSNK2 inhibitors.

| Compound Class | Target | Structural Modification | Binding Affinity (IC50) | Lipophilicity (LogP) | Metabolic Half-Life (HLM) |

| Precursor | CSNK2 | Base acetamide scaffold | ~150.0 nM | 2.1 | 15 min |

| Intermediate | CSNK2 | 1,2,4-Triazole substitution | ~35.0 nM | 2.4 | >60 min |

| Optimized Lead | DCN1 | Addition of 5-CF3-aniline | 2.96 nM | 3.8 | >120 min |

Table 1: Comparative QSAR metrics demonstrating the superiority of the Triazole-CF3-aniline scaffold.

Experimental Methodologies: Self-Validating Systems

To rigorously validate the mechanism of action for these derivatives, researchers must employ orthogonal assays that establish both in vitro kinetic causality and live-cell target engagement.

Protocol A: Surface Plasmon Resonance (SPR) for Kinetic Validation

Causality: Standard equilibrium assays (like IC50) fail to capture the residence time of an inhibitor. Because the −CF3 group specifically reduces the off-rate ( koff ) by locking the molecule into deep hydrophobic pockets, SPR is essential to validate this kinetic mechanism. Self-Validation: The protocol mandates the use of a known "fast-off" compound as a negative control to validate the sensorgram baseline and ensure the slow dissociation observed is specific to the −CF3 moiety.

Step-by-Step Methodology:

-

Sensor Chip Preparation: Immobilize the purified recombinant target protein (e.g., DCN1) onto a CM5 dextran sensor chip via standard amine coupling (EDC/NHS activation) to achieve a density of ~2000 Response Units (RU). Block unreacted sites with 1M ethanolamine.

-

Analyte Preparation: Dilute the triazole-CF3-aniline derivative in running buffer (HBS-EP+ supplemented with 1% DMSO to maintain solubility) in a 2-fold concentration series ranging from 0.5 nM to 32 nM.

-

Association Phase: Inject the analyte series over the immobilized protein at a flow rate of 30 µL/min for 120 seconds to monitor the association rate ( kon ).

-

Dissociation Phase: Switch to a blank running buffer flow for 300 seconds to monitor the dissociation rate ( koff ).

-

Regeneration: Inject a 10 mM Glycine-HCl (pH 2.5) pulse for 30 seconds to strip any remaining bound analyte and reset the baseline for the next cycle.

-

Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model using evaluation software to extract precise kon , koff , and KD values.

Protocol B: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Causality: Exceptional in vitro affinity does not guarantee cellular efficacy due to membrane permeability barriers and intracellular protein competition. CETSA directly measures the thermodynamic stabilization of the target protein upon compound binding in live cells, proving the mechanism operates in situ. Self-Validation: The inclusion of a DMSO vehicle control and a structurally similar but inactive analog ensures that any thermal shift ( ΔTm ) is exclusively driven by the active pharmacophore binding.

Step-by-Step Methodology:

-

Cell Incubation: Culture target cells (e.g., HEK293T) to 80% confluence. Treat the live cells with 10 µM of the derivative, an inactive analog, or DMSO vehicle for 1 hour at 37°C in a 5% CO2 incubator.

-

Thermal Gradient Challenge: Harvest the cells, wash with PBS, and aliquot the cell suspension equally into PCR tubes. Subject the tubes to a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

-

Lysis and Isolation: Add native lysis buffer (supplemented with protease and phosphatase inhibitors) to the tubes. Subject the samples to three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

-

Quantification: Carefully extract the supernatant (containing the stabilized, soluble fraction of the target protein). Resolve these fractions via SDS-PAGE and perform a Western blot using a primary antibody specific to the target protein.

-

Analysis: Quantify band intensities via densitometry. Plot the normalized intensity against temperature to determine the aggregation temperature ( Tm ). A positive shift ( ΔTm>2∘C ) confirms intracellular target engagement.

Fig 2: CETSA workflow for validating intracellular target engagement and thermal stabilization.

References

-

More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

Discovery of 1,2,4-Triazole-3-thione Derivatives as Potent and Selective DCN1 Inhibitors for Pathological Cardiac Fibrosis and Remodeling Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

pharmacophore modeling using 3-(4H-1,2,4-Triazol-4-YL)-5-(trifluoromethyl)aniline

An In-Depth Technical Guide to Pharmacophore Modeling Using 3-(4H-1,2,4-Triazol-4-YL)-5-(trifluoromethyl)aniline

Abstract

Pharmacophore modeling is a cornerstone of modern, computer-aided drug discovery, providing a powerful framework for identifying and optimizing novel therapeutic agents.[1][2] This guide offers a comprehensive, in-depth exploration of the principles and practical application of pharmacophore modeling, centered around the exemplary molecule, 3-(4H-1,2,4-Triazol-4-YL)-5-(trifluoromethyl)aniline. While this specific molecule may not have a widely documented biological target, its constituent moieties—a triazole ring, a trifluoromethyl group, and an aniline core—are prevalent in medicinal chemistry, making it an excellent candidate for illustrating the pharmacophore development process.[3][4][5] This document will delve into both ligand-based and structure-based pharmacophore modeling workflows, providing detailed protocols and expert insights to guide researchers, scientists, and drug development professionals in this critical area of study.

Introduction to Pharmacophore Modeling and the Significance of 3-(4H-1,2,4-Triazol-4-YL)-5-(trifluoromethyl)aniline

A pharmacophore is an abstract representation of the key steric and electronic features of a molecule that are necessary for optimal molecular interactions with a specific biological target, ultimately triggering or blocking its biological response.[1] These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positively or negatively charged groups.[6] Pharmacophore models serve as powerful tools in virtual screening to identify novel chemical entities with the potential for desired biological activity, as well as in lead optimization to enhance the potency and selectivity of existing compounds.[7][8]

The subject of our focus, 3-(4H-1,2,4-Triazol-4-YL)-5-(trifluoromethyl)aniline, is a compelling scaffold for this exploration. The 1,2,4-triazole ring is a common heterocyclic motif in pharmaceuticals, known for its ability to participate in hydrogen bonding and other key interactions.[9][10] The trifluoromethyl group is a widely used bioisostere for a methyl group, offering increased metabolic stability and altered electronic properties that can enhance binding affinity.[4] The aniline core provides a versatile platform for further chemical modification. The combination of these features makes this molecule a rich source of pharmacophoric elements.

Foundational Approaches: Ligand-Based vs. Structure-Based Modeling

The strategy for developing a pharmacophore model is primarily dictated by the available information about the biological target and its ligands. There are two principal approaches:

-

Ligand-Based Pharmacophore Modeling: This method is employed when the three-dimensional structure of the biological target is unknown, but a set of molecules with known biological activity (and inactivity) is available.[11] The underlying principle is that molecules with similar biological activity often share common chemical features arranged in a similar spatial orientation.[12]

-

Structure-Based Pharmacophore Modeling: When a high-resolution 3D structure of the biological target (e.g., from X-ray crystallography or cryo-EM) is available, a structure-based approach can be utilized.[13][14] This method involves analyzing the key interactions between the target and a bound ligand to directly derive the pharmacophoric features.[14]

This guide will provide detailed protocols for both methodologies, using our target molecule as the central example.

Ligand-Based Pharmacophore Modeling Workflow

In a scenario where we have identified 3-(4H-1,2,4-Triazol-4-YL)-5-(trifluoromethyl)aniline as a potent inhibitor of a novel protein target for which no structural information is available, a ligand-based approach is the logical starting point. The following is a detailed protocol for this process.

Experimental Protocol: Ligand-Based Model Generation

Objective: To generate a 3D pharmacophore model from a set of active and inactive molecules.

Materials:

-

A dataset of at least 15-20 molecules with a range of biological activities against the target of interest. This set should include our lead compound, 3-(4H-1,2,4-Triazol-4-YL)-5-(trifluoromethyl)aniline.

-

A computational chemistry software package with pharmacophore modeling capabilities (e.g., Schrödinger Maestro with Phase, BIOVIA Discovery Studio, MOE).[15][16][17]

Methodology:

-

Dataset Preparation:

-

Curate a training set of molecules with known biological activities. It is crucial to have a diverse set of active compounds to identify the essential common features.

-

For each molecule, generate a low-energy 3D conformation. This is a critical step as the pharmacophore model is based on the spatial arrangement of features.[18]

-

Divide the dataset into a training set (for model generation) and a test set (for model validation). A common split is 70-80% for the training set and 20-30% for the test set.

-

-

Feature Identification:

-

Identify the key pharmacophoric features present in the training set molecules. For our lead compound, these would include:

-

Hydrogen Bond Acceptors (HBA): The nitrogen atoms of the triazole ring.

-

Aromatic Ring (AR): The aniline phenyl ring.

-

Hydrophobic (HY): The trifluoromethyl group.

-

Hydrogen Bond Donor (HBD): The amine group on the aniline ring.

-

-

-

Pharmacophore Model Generation:

-

Utilize the pharmacophore modeling software to align the training set molecules and identify common pharmacophoric features. The software will generate a series of pharmacophore hypotheses.[19]

-

Each hypothesis will consist of a 3D arrangement of features. The software will score these hypotheses based on how well they map to the active molecules and exclude the inactive ones.

-

-

Model Validation:

-

The generated pharmacophore models must be rigorously validated to ensure their predictive power.[20]

-

Test Set Validation: Screen the test set of molecules against the generated pharmacophore hypotheses. A good model should be able to distinguish between active and inactive compounds in the test set with high accuracy.

-

Statistical Validation: Employ statistical methods such as the Güner-Henry (GH) score, Receiver Operating Characteristic (ROC) curves, and enrichment factor (EF) to quantitatively assess the model's performance.

-

Visualizing the Ligand-Based Workflow

Caption: Ligand-Based Pharmacophore Modeling Workflow.

Structure-Based Pharmacophore Modeling Workflow

Now, let's consider a scenario where a crystal structure of our target protein in complex with 3-(4H-1,2,4-Triazol-4-YL)-5-(trifluoromethyl)aniline has been solved. This allows for a more direct and often more accurate structure-based approach.

Experimental Protocol: Structure-Based Model Generation

Objective: To generate a 3D pharmacophore model based on the interactions observed in a protein-ligand complex.

Materials:

-

A high-resolution 3D structure of the protein-ligand complex (PDB file).

-

A computational chemistry software package with structure-based pharmacophore modeling capabilities.[21][22]

Methodology:

-

Protein-Ligand Complex Preparation:

-

Load the PDB file into the software.

-

Prepare the complex by adding hydrogen atoms, assigning correct bond orders, and optimizing the hydrogen-bonding network.

-

-

Interaction Analysis:

-

Visualize and analyze the interactions between our ligand, 3-(4H-1,2,4-Triazol-4-YL)-5-(trifluoromethyl)aniline, and the amino acid residues in the binding pocket.

-

Identify key interactions such as hydrogen bonds, aromatic interactions (pi-pi stacking), and hydrophobic contacts.

-

-

Pharmacophore Feature Generation:

-

Based on the identified interactions, generate the pharmacophoric features directly within the binding site. For example:

-

A hydrogen bond acceptor feature will be placed corresponding to a hydrogen bond between a triazole nitrogen and a donor residue in the protein.

-

An aromatic feature will be generated where the aniline ring makes a pi-pi stacking interaction with a phenylalanine or tyrosine residue.

-

A hydrophobic feature will be mapped to the space occupied by the trifluoromethyl group if it is in a hydrophobic pocket.

-

-

-

Model Refinement and Validation:

-

Refine the generated pharmacophore model by adding exclusion volumes to represent the space occupied by the protein, preventing clashes in virtual screening.

-

Validate the model by screening a database of known active and decoy molecules. A successful model will have a high hit rate for actives and a low hit rate for decoys.

-

Visualizing the Structure-Based Workflow

Caption: Structure-Based Pharmacophore Modeling Workflow.

Data Presentation and Interpretation

A crucial aspect of pharmacophore modeling is the clear presentation and interpretation of the results.

Pharmacophore Feature Summary

| Feature Type | Moiety on 3-(4H-1,2,4-Triazol-4-YL)-5-(trifluoromethyl)aniline | Potential Interaction with Target |

| Hydrogen Bond Acceptor (HBA) | Triazole Nitrogens | Forms hydrogen bonds with donor residues (e.g., Ser, Thr, Asn, Gln) |

| Hydrogen Bond Donor (HBD) | Aniline Amine | Forms hydrogen bonds with acceptor residues (e.g., Asp, Glu, backbone carbonyls) |

| Aromatic Ring (AR) | Phenyl Ring | Participates in π-π stacking or π-cation interactions (e.g., with Phe, Tyr, Trp, Arg, Lys) |

| Hydrophobic (HY) | Trifluoromethyl Group | Occupies a hydrophobic pocket, making van der Waals contacts (e.g., with Leu, Ile, Val) |

Model Validation Metrics

| Metric | Description | Desired Value |

| Goodness of Hit (GH) Score | A scoring function that considers the hit rate of active compounds and the volume of the pharmacophore model. | Closer to 1 |

| Enrichment Factor (EF) | The ratio of the concentration of active compounds in the hit list to the concentration of active compounds in the original database. | Greater than 1 |

| Receiver Operating Characteristic (ROC) | A plot of the true positive rate against the false positive rate. The area under the curve (AUC) is a measure of model quality. | AUC closer to 1 |

Conclusion and Future Directions

Pharmacophore modeling, whether ligand-based or structure-based, is an indispensable tool in the modern drug discovery pipeline.[2][23] This guide has provided a detailed technical framework for applying these methodologies, using 3-(4H-1,2,4-Triazol-4-YL)-5-(trifluoromethyl)aniline as a representative scaffold. The principles and protocols outlined herein are broadly applicable to a wide range of chemical entities and biological targets.

Future advancements in pharmacophore modeling are likely to be driven by the integration of machine learning and artificial intelligence, leading to more accurate and predictive models.[2] Dynamic pharmacophore models derived from molecular dynamics simulations are also becoming increasingly prevalent, capturing the flexibility of both the ligand and the target. As computational power continues to grow, so too will the sophistication and utility of pharmacophore-based drug design.

References

-

Bio-protocol. (n.d.). 3D Ligand-Based Pharmacophore Modeling. Retrieved March 25, 2026, from [Link]

-

Korb, O., et al. (2010). DrugOn: a fully integrated pharmacophore modeling and structure optimization toolkit. Journal of Computer-Aided Molecular Design, 24(11), 945-955. Retrieved March 25, 2026, from [Link]

-

Schrödinger. (n.d.). Phase. Retrieved March 25, 2026, from [Link]

-

Nanotechnology Perceptions. (2023). Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions. Retrieved March 25, 2026, from [Link]

-

Genomatics. (2026). Pharmacophore Modeling and Mapping. Genomics & Informatics Lab. Retrieved March 25, 2026, from [Link]

-

Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dovepress, 2014(8), 195-207. Retrieved March 25, 2026, from [Link]

-

Journal of Computer-Aided Molecular Design. (2023). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Retrieved March 25, 2026, from [Link]

-

GitHub. (2024). OpenPharmaco: Open-source Protein-based Pharmacophore Modeling Software. Retrieved March 25, 2026, from [Link]

-

MDPI. (n.d.). Pharmacophore Modeling in Drug Discovery and Development: An Overview. Retrieved March 25, 2026, from [Link]

-

Journal of Chemical Information and Modeling. (2011). Pharmacophore Modelling: A Forty Year Old Approach and its Modern Synergies. Retrieved March 25, 2026, from [Link]

-

Dassault Systèmes. (n.d.). Ligand and Pharmacophore based Design. Retrieved March 25, 2026, from [Link]

-

TB-DRUGS. (n.d.). Pharmacophore. Retrieved March 25, 2026, from [Link]

-

Creative Biolabs. (n.d.). Structure based Pharmacophore Modeling Service. Retrieved March 25, 2026, from [Link]

-

Taylor & Francis Online. (2014). Structure-based three-dimensional pharmacophores as an alternative to traditional methodologies. Retrieved March 25, 2026, from [Link]

-

PMC. (2019). Ligand-based Pharmacophore Modeling, Virtual Screening and Molecular Docking Studies for Discovery of Potential Topoisomerase I Inhibitors. Retrieved March 25, 2026, from [Link]

-

TeachOpenCADD. (n.d.). Ligand-based pharmacophores. Retrieved March 25, 2026, from [Link]

-

J's Blog. (2024). Schrödinger Notes—Ligand-based Pharmacophore Modeling. Retrieved March 25, 2026, from [Link]

-

MDPI. (2019). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. Retrieved March 25, 2026, from [Link]

-

PMC. (n.d.). Drug Design by Pharmacophore and Virtual Screening Approach. Retrieved March 25, 2026, from [Link]

-

PMC. (n.d.). Integrative Ligand-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Simulation Approaches Identified Potential Lead Compounds against Pancreatic Cancer by Targeting FAK1. Retrieved March 25, 2026, from [Link]

-

Chem-Impex. (n.d.). 4-(Trifluoromethyl)aniline. Retrieved March 25, 2026, from [Link]

-

ResearchGate. (n.d.). designing-potent-antitrypanosomal-agents-using-3d-qsar-pharmacophore-modelling-virtual-screening-a.pdf. Retrieved March 25, 2026, from [Link]

-

Frontiers. (2023). Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors. Retrieved March 25, 2026, from [Link]

-

MDPI. (n.d.). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). Retrieved March 25, 2026, from [Link]

-

PMC. (2025). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. Retrieved March 25, 2026, from [Link]

-

PMC. (n.d.). 5-Amino-3-(4H-1,2,4-triazol-4-yl). Retrieved March 25, 2026, from [Link]

-

PMC. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Retrieved March 25, 2026, from [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Retrieved March 25, 2026, from [Link]

-

Chem-Impex. (n.d.). 4-(5-Methyl-4H-[1][2][19]triazol-3-yl)phenylamine. Retrieved March 25, 2026, from [Link]

-

NextSDS. (n.d.). 4-(2H-1,2,3-triazol-2-yl)-2-(trifluoromethyl)aniline. Retrieved March 25, 2026, from [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. nano-ntp.com [nano-ntp.com]

- 3. ossila.com [ossila.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one [mdpi.com]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. T009 · Ligand-based pharmacophores — TeachOpenCADD 0 documentation [projects.volkamerlab.org]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. creative-biolabs.com [creative-biolabs.com]

- 14. tandfonline.com [tandfonline.com]

- 15. schrodinger.com [schrodinger.com]

- 16. Ligand and Pharmacophore based Design | Dassault Systèmes [3ds.com]

- 17. mdpi.com [mdpi.com]

- 18. GIL [genomatics.net]

- 19. bio-protocol.org [bio-protocol.org]

- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 21. GitHub - SeonghwanSeo/OpenPharmaco: Open-source protein-based pharmacophore modeling software · GitHub [github.com]

- 22. Pharmacophore [crdd.osdd.net]

- 23. dovepress.com [dovepress.com]

thermodynamic stability of 3-(4H-1,2,4-Triazol-4-YL)-5-(trifluoromethyl)aniline

An In-depth Technical Guide on the Thermodynamic Stability of 3-(4H-1,2,4-Triazol-4-YL)-5-(trifluoromethyl)aniline

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of the novel chemical entity, 3-(4H-1,2,4-Triazol-4-YL)-5-(trifluoromethyl)aniline. The stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. This document outlines a multi-faceted approach, integrating thermal analysis, forced degradation studies, and polymorphism screening to construct a robust stability profile. The protocols described herein are designed to be self-validating, providing a clear rationale for each experimental choice, thereby ensuring scientific integrity and regulatory compliance.

Introduction: The Imperative of Thermodynamic Stability

The thermodynamic stability of a pharmaceutical compound is not merely a measure of its shelf-life but a fundamental property that influences its entire development lifecycle. It dictates the compound's propensity to exist in its lowest energy state, resisting transformations into less desirable forms such as polymorphs, solvates, or degradation products. For 3-(4H-1,2,4-Triazol-4-YL)-5-(trifluoromethyl)aniline, a molecule featuring a stable 1,2,4-triazole ring and an electron-withdrawing trifluoromethyl group, a thorough understanding of its thermodynamic landscape is paramount. The 1,2,4-triazole moiety is known for its chemical stability, while the trifluoromethyl group can enhance molecular stability. However, the aniline functionality introduces a potential site for oxidative degradation. This guide will provide the tools to systematically investigate these characteristics.

Foundational Stability Assessment: Thermal Analysis

Thermal analysis techniques are indispensable for probing the intrinsic thermal stability of a compound. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical data on melting, decomposition, and desolvation events.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of the melting point, enthalpy of fusion, and the detection of polymorphic transitions.

Experimental Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 2-5 mg of 3-(4H-1,2,4-Triazol-4-YL)-5-(trifluoromethyl)aniline into a hermetically sealed aluminum pan.

-

Instrument Setup:

-

Temperature Range: 30 °C to 350 °C (or higher, depending on TGA results).

-

Heating Rate: 10 °C/min.

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

-

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis: Determine the onset and peak temperatures of any endothermic or exothermic events. A sharp endotherm is indicative of a melting point. Broader peaks or multiple transitions may suggest the presence of impurities or polymorphism.

Thermogravimetric Analysis (TGA) for Decomposition Profile

TGA measures the change in mass of a sample as a function of temperature, providing a clear indication of its decomposition temperature and the presence of any volatile components.

Experimental Protocol: TGA Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Temperature Range: 30 °C to 500 °C (or until complete decomposition).

-

Heating Rate: 10 °C/min.

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

-

-

Data Acquisition: Record the mass loss as a function of temperature.

-

Data Analysis: Determine the onset temperature of decomposition, defined as the temperature at which significant mass loss begins.

Table 1: Summary of Thermal Analysis Data for 3-(4H-1,2,4-Triazol-4-YL)-5-(trifluoromethyl)aniline

| Parameter | Technique | Expected Outcome | Significance |

| Melting Point (Tm) | DSC | A sharp endothermic peak | Indicator of purity and solid-state form |

| Enthalpy of Fusion (ΔHf) | DSC | Quantitative heat absorption at melting | Thermodynamic property of the crystalline form |

| Polymorphic Transitions | DSC | Endothermic or exothermic events prior to melting | Identification of different crystalline forms |

| Onset of Decomposition (Td) | TGA | Temperature at which significant mass loss begins | Defines the upper limit of thermal stability |

| Residual Mass | TGA | Mass remaining at the end of the experiment | Indicates the formation of non-volatile residues |

Chemical Stability and Degradation Pathways: Forced Degradation Studies

Forced degradation studies, as mandated by ICH guideline Q1A(R2), are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing. A target degradation of 5-20% is generally considered optimal for method validation and pathway elucidation.[1]

Workflow for Forced Degradation Studies

Caption: Workflow for Forced Degradation Studies.

Hydrolytic Stability

The susceptibility of the compound to hydrolysis is assessed across a range of pH values.

Experimental Protocol: Hydrolytic Degradation

-

Acid Hydrolysis: Dissolve the compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Dissolve the compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Maintain at room temperature for 4 hours.

-

Neutral Hydrolysis: Dissolve the compound in purified water to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.

-

Sample Analysis: At appropriate time points, withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating HPLC method.

Oxidative Stability

The aniline moiety is a potential site for oxidation.

Experimental Protocol: Oxidative Degradation

-

Preparation: Dissolve the compound in a suitable solvent (e.g., acetonitrile/water) to a final concentration of 1 mg/mL. Add an equal volume of 3% hydrogen peroxide.

-

Incubation: Maintain the solution at room temperature for 24 hours, protected from light.

-

Sample Analysis: Analyze the sample by HPLC at defined intervals.

Photostability

As per ICH Q1B guidelines, photostability testing is crucial to determine if the compound is light-sensitive.[2]

Experimental Protocol: Photostability Testing

-

Sample Preparation: Prepare solid-state samples and solutions of the compound in transparent containers. Prepare a dark control wrapped in aluminum foil.

-

Exposure: Expose the samples to a light source that provides a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Sample Analysis: Compare the samples exposed to light with the dark control using HPLC to quantify any degradation.

Table 2: Summary of Forced Degradation Study Conditions

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |

| Base Hydrolysis | 0.1 M NaOH | Room Temperature | 4 hours |

| Neutral Hydrolysis | Purified Water | 60°C | 24 hours |

| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |

| Thermal (Solid) | Dry Heat | 80°C | 48 hours |

| Photostability | ICH Q1B compliant light source | Controlled | As per ICH Q1B |

Solid-State Stability: Polymorphism Screening

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its thermodynamic stability, solubility, and bioavailability.[3][4][5] The most thermodynamically stable polymorph at a given temperature and pressure will have the lowest Gibbs free energy.[6] A comprehensive polymorph screen is essential to identify the most stable form for development.[7]

Workflow for Polymorphism Screening

Caption: Workflow for Polymorphism Screening.

Experimental Protocol: Polymorphism Screen

-

Solvent Selection: Choose a diverse range of solvents with varying polarities, hydrogen bonding capabilities, and boiling points.

-

Crystallization Techniques:

-

Slow Evaporation: Dissolve the compound in various solvents at room temperature and allow the solvent to evaporate slowly.

-

Cooling Crystallization: Prepare saturated solutions at an elevated temperature and cool them slowly to room temperature or below.

-

Antisolvent Addition: Add a poor solvent (antisolvent) to a solution of the compound to induce precipitation.

-

Slurry Equilibration: Stir a suspension of the compound in various solvents at different temperatures for an extended period (e.g., 7 days) to allow for conversion to the most stable form.

-

-

Solid-Form Characterization: Analyze the resulting solids using Powder X-Ray Diffraction (PXRD), DSC, and TGA to identify and characterize different crystalline forms.

Conclusion and Forward Look

This guide has provided a comprehensive and scientifically grounded approach to assessing the . By systematically evaluating its thermal properties, susceptibility to chemical degradation, and solid-state landscape, researchers and drug development professionals can build a robust understanding of the molecule's stability profile. This knowledge is critical for informed decision-making throughout the development process, from lead optimization to formulation and manufacturing, ultimately ensuring the delivery of a safe, effective, and stable pharmaceutical product.

References

-

Technobis. (2010, August 19). Polymorph screening in pharmaceutical development. European Pharmaceutical Review. [Link]

-

ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

-

Charles River Laboratories. (n.d.). Pharmaceutical Polymorphism Screening & Selection. Retrieved from [Link]

-

International Pharmaceutical Industry. (n.d.). The Importance of Polymorph Screenings: Risk Mitigation and Manufacturing Control. IPI. [Link]

-

Khalili, B. (n.d.). The Relevance Of Polymorph Screening In The Pharmaceutical Industry. Pharmaceutical Online. [Link]

-

Pharmaceutical Methods. (2023, June 1). Accelerating Polymorph Screening in Drug Development. [Link]

-

European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

- Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews, 59(7), 617–630.

-

ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]

-

ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

- Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.

-

Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. [Link]

-

Mettler Toledo. (2017, December 12). Application Note: The characterisation of polymorphs by thermal analysis. European Pharmaceutical Review. [Link]

-

Seven Star Pharma. (n.d.). Fundamentals of Polymorphism. Retrieved from [Link]

Sources

- 1. 3-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | C11H10F3N3 | CID 12002825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

De Novo Binding Site Identification for 3-(4H-1,2,4-Triazol-4-YL)-5-(trifluoromethyl)aniline: A Multi-Omics and Biophysical Guide

Executive Summary

The compound 3-(4H-1,2,4-Triazol-4-YL)-5-(trifluoromethyl)aniline (hereafter referred to as TTA ) represents a highly privileged chemical scaffold. The trifluoromethyl group provides enhanced lipophilicity and metabolic stability, while the 1,2,4-triazole moiety offers a dense array of hydrogen bond donors and acceptors. Because TTA is a non-covalent, reversible binder, identifying its exact protein targets and orthosteric binding sites requires a sophisticated, orthogonal approach.

This whitepaper outlines a definitive, self-validating workflow to map the binding sites of TTA. We synthesize computational predictions, live-cell chemical proteomics, and high-resolution biophysical mass spectrometry to ensure absolute target confidence and structural accuracy.

Caption: Orthogonal workflow for TTA binding site identification and validation.

Phase 1: Computational Target Prediction & Molecular Docking

The Causality of In Silico Screening

Identifying a binding site de novo across the entire human proteome is experimentally prohibitive. Molecular docking serves as the initial funnel, computationally screening the TTA scaffold against structural databases to predict putative binding pockets based on shape complementarity, electrostatics, and Van der Waals interactions[1]. By utilizing blind docking across whole-protein surfaces followed by localized grid optimization, we generate a probabilistic map of interaction sites[2].

Self-Validating Protocol: Decoy-Controlled Docking

To ensure the docking algorithm is not forcing artificial fits, this protocol employs a rigorous decoy validation system .

Step-by-Step Methodology:

-

Ligand Preparation: Generate the 3D conformer of TTA. Assign Gasteiger charges and optimize the geometry using an MM2 force field.

-

Decoy Generation: Select 100 structurally similar but chemically inactive decoy molecules from the DUD-E (Directory of Useful Decoys) database.

-

Blind Docking: Define a grid box encompassing the entire target protein. Run AutoDock Vina or Schrödinger Glide to identify the top 5 lowest-energy binding clusters.

-

Validation (The Self-Check): Dock the 100 decoys into the identified clusters. Calculate the Enrichment Factor (EF). If the scoring function cannot preferentially rank TTA in the top 5% of the decoy dataset, the pocket is discarded as a computational artifact.

Phase 2: Chemical Proteomics via Photoaffinity Labeling (PAL)

The Causality of Covalent Trapping

Standard Activity-Based Protein Profiling (ABPP) relies on the intrinsic chemical reactivity of an enzyme's active site (e.g., a nucleophilic serine)[3]. Because TTA is a reversible binder lacking an electrophilic warhead, standard ABPP will fail. We must engineer a Photoaffinity Probe (PAP) by appending a diazirine group and an alkyne handle to the TTA scaffold[4].

Upon 365 nm UV irradiation, the diazirine forms a highly reactive carbene intermediate. This carbene instantly inserts into any proximal C-H or heteroatom bond, covalently trapping TTA in its native binding site within the live cell, preserving transient and low-affinity interactions that would otherwise be lost during cell lysis[5].

Caption: Step-by-step mechanism of Photoaffinity Labeling (PAL) for covalent target trapping.

Self-Validating Protocol: Competitive Displacement Profiling

To prove that the UV-crosslinked target is the true biological target of TTA and not an artifact of the diazirine tag's lipophilicity, we utilize competitive displacement[6].

Step-by-Step Methodology:

-